1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone
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Overview
Description
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a bromopyrimidine moiety, a piperidine ring, and a chlorophenyl group, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: The initial step often involves the bromination of pyrimidine to obtain 5-bromopyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Synthesis of the Piperidine Derivative: The piperidine ring is then functionalized to introduce the desired substituents. This can involve the reaction of piperidine with various reagents to introduce the oxy group.
Coupling Reaction: The final step involves coupling the bromopyrimidine intermediate with the piperidine derivative and the chlorophenyl ethanone. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling, under conditions that typically include a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Industrial Production Methods: For industrial-scale production, the synthesis would be optimized for yield and purity, often involving continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of automated reactors and real-time monitoring systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromopyrimidine moiety, where nucleophiles like amines or thiols replace the bromine atom.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone has several research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in diseases such as cancer or neurological disorders.
Biological Studies: Used as a probe to study biological pathways and interactions at the molecular level.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and influencing downstream signaling pathways. Detailed studies involving molecular docking and biochemical assays are often conducted to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds:
1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone: Lacks the bromine atom, which may affect its reactivity and binding properties.
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone: Substitution of bromine with chlorine, potentially altering its chemical behavior and biological activity.
Uniqueness: The presence of the bromine atom in 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone can significantly influence its reactivity and interaction with biological targets, making it a unique compound for specific applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(2-chlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3O2/c18-13-9-20-17(21-10-13)24-14-5-3-7-22(11-14)16(23)8-12-4-1-2-6-15(12)19/h1-2,4,6,9-10,14H,3,5,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYCZADGOVXQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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